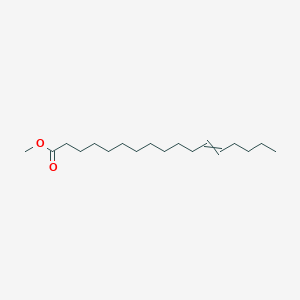
Methyl heptadec-12-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl heptadec-12-enoate is an organic compound with the molecular formula C18H34O2. It is an ester derived from heptadecenoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl heptadec-12-enoate can be synthesized through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with distillation columns to continuously remove water formed during the reaction, thus shifting the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions: Methyl heptadec-12-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecenoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed:
Oxidation: Heptadecenoic acid.
Reduction: Heptadec-12-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl heptadec-12-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl heptadec-12-enoate involves its interaction with biological membranes. The ester group can undergo hydrolysis to release heptadecenoic acid, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with lipid bilayers and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Methyl heptadec-9-enoate: Similar in structure but differs in the position of the double bond.
Methyl hexadec-9-enoate: Contains one less carbon atom in the alkyl chain.
Methyl cis-10-heptadecenoate: Similar structure with a different position of the double bond.
Uniqueness: Methyl heptadec-12-enoate is unique due to the specific position of its double bond, which can influence its reactivity and interaction with biological systems. This positional isomerism can lead to differences in physical properties and biological activities compared to its analogs.
Properties
CAS No. |
62472-87-1 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl heptadec-12-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-7H,3-5,8-17H2,1-2H3 |
InChI Key |
FFHPKVRSFGTRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















